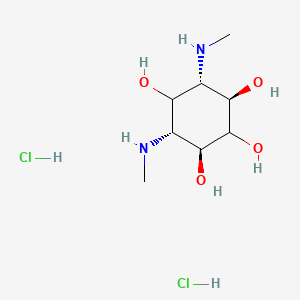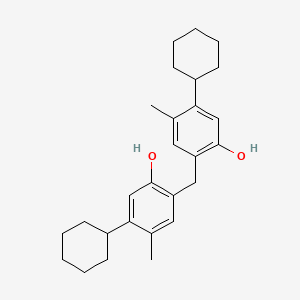
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is an organic compound characterized by its two phenolic groups, each substituted with cyclohexyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane typically involves the condensation of 2-hydroxy-3-cyclohexyl-5-methylbenzaldehyde with formaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane exerts its effects depends on its interaction with molecular targets. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. The compound’s biological activity could be mediated through binding to specific enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but with different substituents on the phenolic rings.
Bis-(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane: Another compound with similar phenolic groups but different alkyl substituents.
Uniqueness
Bis-(2-hydroxy-3-cyclohexyl-5-methyl-phenyl)-methane is unique due to its specific cyclohexyl and methyl substitutions, which may confer distinct physical and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C27H36O2 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
5-cyclohexyl-2-[(4-cyclohexyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H36O2/c1-18-13-22(26(28)16-24(18)20-9-5-3-6-10-20)15-23-14-19(2)25(17-27(23)29)21-11-7-4-8-12-21/h13-14,16-17,20-21,28-29H,3-12,15H2,1-2H3 |
InChI Key |
CSYXLHVZIABNNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCCCC2)O)CC3=C(C=C(C(=C3)C)C4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


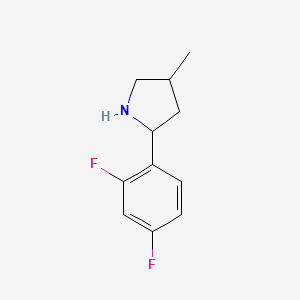
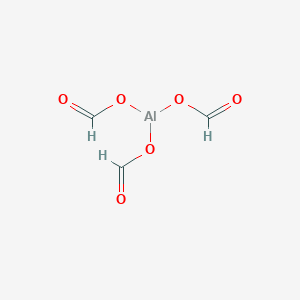
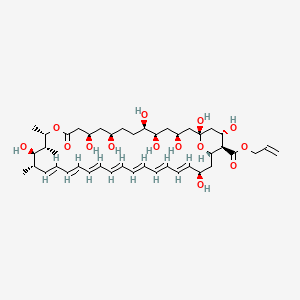

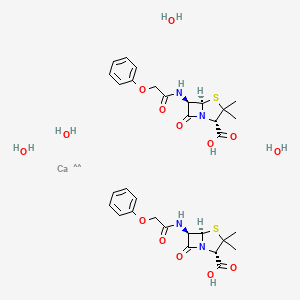

![[(1S,3R,7S,8S)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 3-hydroxy-2,2-dimethylbutanoate](/img/structure/B15289041.png)
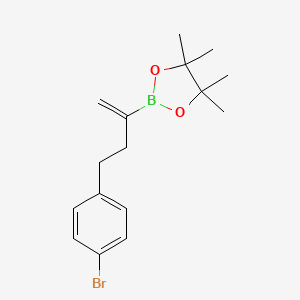


![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)
![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)

